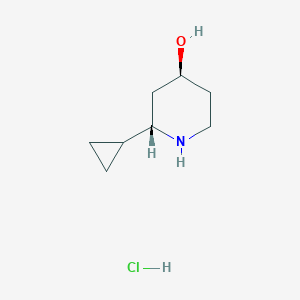

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride, also known as CPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPP is a chiral compound that exists in two enantiomeric forms, (R)-CPP and (S)-CPP, with the latter being the more active form.

Scientific Research Applications

Discovery and Synthesis of SERMs

Selective Estrogen Receptor Modulators (SERMs) like Raloxifene have been extensively studied for their potential in treating conditions like osteoporosis and breast cancer. These compounds, including variations like [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, demonstrate estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in the breast and uterus. This research highlights the synthetic efforts to improve the potency and selectivity of SERMs for therapeutic applications (A. Palkowitz et al., 1997).

Hepatitis C Virus Infection Treatment

Research into Chlorcyclizine (CCZ) derivatives, including rac-2 compounds, focuses on developing novel antiviral agents against Hepatitis C Virus (HCV). These efforts aim at optimizing compounds to improve their efficacy, selectivity, and pharmacokinetic properties for treating HCV infections. The structural manipulation of such compounds exemplifies the potential of chemical modifications in creating effective antiviral drugs (Shanshan He et al., 2015).

Study on Bioisosterism

Research into the enantiomeric properties of germanes and their comparison with silicon analogues for muscarinic receptors showcases the intricate balance between structure and activity in drug design. These studies explore how minor changes in the chemical structure, such as substituting germanium for silicon, can influence the interaction with biological targets, offering insights into the design of more selective and potent therapeutic agents (R. Tacke et al., 1996).

Renin Inhibitors for Hypertension

Investigations into piperidine-based renin inhibitors highlight the process of optimizing molecules for treating hypertension. These studies emphasize the structural modification of piperidine derivatives to achieve better pharmacokinetic profiles and therapeutic efficacy, demonstrating the significance of chemical synthesis in developing new medications for cardiovascular diseases (T. Ehara et al., 2014).

properties

IUPAC Name |

(2S,4S)-2-cyclopropylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEBYVVWEMOGOZ-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(CCN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@H]1O)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2S,4S)-2-Cyclopropyl-4-piperidinol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Phenyl(phenylsulfanyl)methyl]benzotriazole](/img/structure/B2942218.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2942219.png)

![2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2942221.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)

![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B2942225.png)

![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)

![(4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2942227.png)

![Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2942237.png)

![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)